molecular formula C13H11NO B1625751 2,3-Dihydroacridin-4(1H)-one CAS No. 49568-10-7

2,3-Dihydroacridin-4(1H)-one

Cat. No.: B1625751
CAS No.: 49568-10-7
M. Wt: 197.23 g/mol
InChI Key: VPZBCNMTBAFDTJ-UHFFFAOYSA-N
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Description

Context of Nitrogen Heterocyclic Chemistry

Heterocyclic compounds are a significant class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. britannica.com Among these, nitrogen-containing heterocycles are particularly prominent and form a vast and vital area of organic chemistry. openmedicinalchemistryjournal.compressbooks.pub These compounds are widespread in nature and are integral to the structure of many essential biological molecules. nih.gov

The presence of a nitrogen atom in the heterocyclic ring imparts specific physicochemical properties that are often distinct from their all-carbon counterparts. britannica.com This structural feature is responsible for the diverse biological activities and wide-ranging applications of nitrogen heterocycles. openmedicinalchemistryjournal.comnih.gov They are fundamental components in numerous pharmaceuticals, agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com The properties and applications of these compounds are heavily influenced by the size of the ring, as well as the type and number of heteroatoms it contains. nih.gov

Significance of Acridinone (B8587238) and Dihydroacridinone Scaffolds in Modern Chemical Research

The acridone (B373769) scaffold, a tricyclic aromatic ring system with a nitrogen atom at position 10 and a carbonyl group at position 9, is a privileged structure in medicinal chemistry. researchgate.net Acridone and its derivatives have garnered substantial research interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and antiviral properties. researchgate.netontosight.ainih.gov The planar nature of the acridone ring system is a key feature that allows these molecules to intercalate between the base pairs of DNA and RNA, a mechanism often associated with their potent anticancer effects. researchgate.netresearchgate.netijpsr.com

Dihydroacridinone scaffolds, which are partially saturated analogs of acridinones, represent a crucial class of intermediates in synthetic organic chemistry. They serve as versatile building blocks for the construction of more complex, polycyclic heterocyclic systems. The strategic modification of the acridinone and dihydroacridinone core with various functional groups can significantly modulate their biological and chemical properties, allowing for the fine-tuning of their activity and specificity. ontosight.aiijpsr.com Consequently, a significant portion of modern chemical research is dedicated to the synthesis of novel derivatives with enhanced therapeutic potential and selectivity. nih.govresearchgate.netresearchgate.net

Overview of Research Areas Pertaining to 2,3-Dihydroacridin-4(1H)-one

This compound is a specific dihydroacridinone derivative that has emerged as a key synthetic precursor. Its primary role in research is as a foundational molecule for the synthesis of a variety of more elaborate heterocyclic compounds. tandfonline.comtandfonline.comuss.cl For instance, it is utilized in multicomponent reactions to produce pyrano[3,2-a]acridines and in Claisen condensation followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield pyrazolo[4,3-a]acridines. tandfonline.comresearchgate.net

Furthermore, this compound derivatives are instrumental in creating novel quin[1,2-b]acridine structures, which have demonstrated cytotoxic activity against cancer cell lines such as HeLa and MCF-7. tandfonline.com The synthesis of substituted this compound compounds is an active field of investigation. A notable example is the synthesis of 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, whose molecular structure and cytotoxic properties have been extensively studied. researchgate.net Research also extends to the synthesis of other derivatives, such as 2-t-butyl-2,3-dihydroacridin-4-one, for applications in catalysis. mdpi.com The research involving this compound and its derivatives spans medicinal chemistry, focusing on potential anticancer agents, and materials science. tandfonline.comresearchgate.netresearchgate.net

Interactive Table: Research Findings on this compound Derivatives

DerivativeSynthetic ApplicationResearch Focus
7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-onePrecursor for pyrano[3,2-a]acridines and pyrazolo[4,3-a]acridines. tandfonline.comSynthesis, spectroscopic characterization, and cytotoxic studies. researchgate.net
7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-oneUsed to synthesize novel quin[1,2-b]acridines. tandfonline.comInvestigation of in vitro cytotoxicity and molecular docking studies. tandfonline.com
2-t-butyl-2,3-dihydroacridin-4-oneIntermediate for the synthesis of 4-arylimino-2,3-dihydroacridylnickel(II) bromides. mdpi.comDevelopment of catalysts for oligomerization reactions. mdpi.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objective is to situate this compound within the broader context of nitrogen heterocyclic chemistry and to highlight the significance of the acridinone and dihydroacridinone scaffolds in contemporary research. Furthermore, this work will delineate the specific areas of research where this compound serves as a pivotal chemical entity. The content adheres strictly to the outlined structure, presenting detailed research findings and established chemical principles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-acridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZBCNMTBAFDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC=CC=C3N=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482889
Record name 2,3-Dihydroacridin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49568-10-7
Record name 2,3-Dihydroacridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydroacridin 4 1h One and Its Derivatives

Classical and Conventional Synthetic Approaches to 2,3-Dihydroacridin-4(1H)-one

Traditional methods for synthesizing the this compound core often rely on condensation reactions that form the key carbon-carbon and carbon-nitrogen bonds required for the tricyclic structure.

Friedländer-Type Condensation Reactions

The Friedländer synthesis is a cornerstone in the preparation of quinolines and their annulated analogues, such as acridinones. researchgate.netresearchgate.netjk-sci.comwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either an acid or a base. researchgate.netjk-sci.comwikipedia.org The reaction proceeds through a condensation followed by a cyclodehydration step to form the heterocyclic ring system. researchgate.netresearchgate.net Classical Friedländer reactions were often performed by refluxing reactants in an aqueous or alcoholic solution with a base, or alternatively, by heating the reactants at high temperatures (150-220°C) without a catalyst. researchgate.net Its versatility and the straightforward nature of the starting materials have made it an indispensable tool in heterocyclic chemistry. researchgate.netjk-sci.com This methodology is widely applied in the synthesis of acridinone (B8587238) derivatives, which are recognized for their potential biological activities. researchgate.netresearchgate.net

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org

Aldol-first mechanism: The initial step is an aldol (B89426) addition between the 2-aminoaryl ketone and the enolizable carbonyl compound, followed by dehydration to form an unsaturated intermediate. Subsequent intramolecular imine formation and a final dehydration step yield the acridinone.

Schiff base-first mechanism: The reaction begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent elimination of water to afford the final product. wikipedia.org

Reactions Involving 2-Aminoarylketones and Cyclic Diketones

A specific and highly effective application of the Friedländer annulation for the synthesis of 2,3-dihydroacridin-4(1H)-ones involves the reaction between a 2-aminoarylketone and a cyclic β-diketone. researchgate.net Common reactants include substituted 2-aminobenzophenones and cyclic diketones like cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). researchgate.netua.es The reaction condenses the amino group of the aminobenzophenone with one of the carbonyl groups of the diketone, leading to cyclization and the formation of the tricyclic acridinone structure. This approach allows for the synthesis of a variety of substituted acridinone derivatives by simply changing the substitution pattern on either the 2-aminoarylketone or the cyclic diketone. ua.es

2-AminoarylketoneCyclic DiketoneProductReference
2-Amino-5-chlorobenzophenone (B30270)Cyclohexane-1,3-dione7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one researchgate.netresearchgate.net
2-Aminobenzophenone (B122507)Cyclohexane-1,3-dione9-Phenyl-2,3-dihydroacridin-4(1H)-one researchgate.net
Substituted 2-aminoacetophenonesCyclohexane-1,3-dioneSubstituted acridinones ua.es
2-Amino-5-chlorobenzophenone5,5-Dimethylcyclohexane-1,3-dione (Dimedone)7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one

Catalytic Strategies in the Synthesis of this compound Derivatives

To improve reaction efficiency, reduce harsh conditions, and increase yields, various catalytic systems have been developed for the synthesis of acridinone derivatives. These include Lewis acids, solid acids, and ionic liquids.

Indium(III) Chloride (InCl₃) Catalysis

Indium(III) chloride (InCl₃) has emerged as a versatile and effective Lewis acid catalyst for a wide array of organic transformations, including the synthesis of heterocyclic compounds. researchgate.netnih.gov Its appeal lies in its stability to moisture, which allows for its use in a variety of solvents, including water, and its recyclability. nih.gov InCl₃ has been successfully employed to catalyze the Friedländer synthesis of quinolines and acridinones. tandfonline.comgoogle.fr

A notable application is the synthesis of 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one from 2-amino-5-chlorobenzophenone and 1,2-cyclohexanedione (B122817), where InCl₃ acts as the catalyst. researchgate.net The catalyst activates the carbonyl group, facilitating the nucleophilic attack and subsequent cyclization. researchgate.net Studies have shown that InCl₃ is a highly effective catalyst for these cyclizations compared to other Lewis acids. organic-chemistry.org Furthermore, InCl₃ supported on silica (B1680970) gel has been used under solvent-free microwave irradiation conditions to promote the rapid and efficient cyclization of 2-aminochalcones into 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a structurally related class of compounds. organic-chemistry.org This highlights the operational simplicity and high efficiency of InCl₃-mediated synthesis. organic-chemistry.org

ReactantsCatalyst SystemProduct TypeKey FeaturesReference
2-Amino-5-chlorobenzophenone, 1,2-CyclohexanedioneInCl₃7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-oneDirect synthesis of a specific acridinone researchgate.net
2-Aminoarylketones, 1,2-DiketonesIndium triflate, Ionic liquid2-AcylquinolinesQuantitative yields, catalyst is recoverable tandfonline.com
2-AminochalconesInCl₃/Silica gel2-Aryl-2,3-dihydroquinolin-4(1H)-onesSolvent-free, microwave irradiation, rapid organic-chemistry.org
Anilines, β-KetoestersInCl₃4-QuinolonesSolvent-free, high efficiency, catalyst is reusable heteroletters.org
1,3-Dicarbonyl compounds, Aldehydes, UreaInCl₃DihydropyrimidinonesMild conditions, high yields, broad applicability organic-chemistry.org

Poly(phosphoric acid) (PPA) Mediated Synthesis

Poly(phosphoric acid) (PPA) is a widely used reagent in organic synthesis, acting as both a strong dehydrating agent and a catalyst for cyclization reactions. smolecule.comccsenet.org It is particularly effective in promoting intramolecular acylation reactions to form cyclic ketones. ccsenet.org PPA has been employed in the synthesis of acridones through the cyclization of N-phenylanthranilic acids. smolecule.comrsc.orgresearchgate.netjocpr.com The reaction typically involves heating the substrate in PPA to induce intramolecular cyclization and dehydration, forming the acridone (B373769) core. smolecule.com

While effective, the use of PPA has some drawbacks. Its high viscosity can make it difficult to handle, especially in large-scale reactions. unar.ac.id In some cases, alternative reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) have been found to give significantly higher yields. unar.ac.idacs.org For instance, the cycloacylation of a precursor to 2-halo acridin-9(10H)-one yielded only 15% of the product with PPA, compared to 68% with Eaton's reagent. unar.ac.id Nevertheless, PPA remains a common choice for specific cyclization steps in the synthesis of quinoline (B57606) and acridone frameworks. acs.orgnih.gov

PrecursorReagentProductYieldNotesReference
2-Arylamino benzoic acidsPPAAcridone derivativesNot specifiedCyclization at 100 °C rsc.org
2-(Phenylamino)benzoic acidPPAAcridone scaffoldHighSolvent-free, 4-hour reaction at 100°C smolecule.com
2-(4-halo phenylamino)benzoic acidPPA2-Halo acridin-9(10H)-one15%High viscosity of PPA noted as a challenge unar.ac.id
2-(4-halo phenylamino)benzoic acidEaton's Reagent2-Halo acridin-9(10H)-one68%More efficient than PPA for this specific reaction unar.ac.id
2-Aminobenzophenone, Pentan-2,3-dionePPA1-(4-Phenylquinolin-2-yl)propan-1-oneNot specifiedSolvent-free Friedländer synthesis acs.orgnih.gov

Ionic Liquid-Assisted Methodologies (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

The use of an ionic liquid can facilitate the Friedländer synthesis of quinoline and acridine (B1665455) derivatives. ua.estandfonline.com For example, a functionalized imidazolium (B1220033) salt has been used as a heterogeneous catalyst for the coupling of 2-aminoaryl ketones with ketones under solvent-free conditions to produce acridines in high yields. ua.es In other systems, [bmim]BF₄ has been used as a solvent in combination with another catalyst, such as p-toluenesulfonic acid (pTSA) or an indium salt, to promote condensation reactions. tandfonline.comresearchgate.net The choice of the cation and anion of the ionic liquid can significantly affect reaction outcomes, with studies showing that the tetrafluoroborate (B81430) anion in [bmim]BF₄ is particularly effective for certain Lewis acid-catalyzed reactions. beilstein-journals.org These methodologies offer an environmentally benign alternative to conventional organic solvents for the synthesis of these important heterocyclic structures. rsc.org

Green Chemistry Principles in Dihydroacridinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of solvent-free reaction conditions and microwave irradiation to enhance reaction rates and reduce energy consumption.

Solvent-Free Reaction Conditions

Solvent-free synthesis has emerged as a greener alternative to traditional methods that often rely on volatile and toxic organic solvents. A notable example is the one-pot synthesis of 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one derivatives. This reaction is achieved by heating a mixture of an appropriate 2-aminobenzophenone and 1,2-cyclohexanedione in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) at 90°C without any solvent. researchgate.net This method provides the desired products in high yields and simplifies the work-up procedure, as the product can be isolated by simply quenching the reaction mixture with a saturated sodium carbonate solution. researchgate.net

Another solvent-free approach involves the use of a polyphosphoric acid (PPA) catalyst. For instance, the reaction of 2-aminobenzophenone with pentan-2,3-dione under solvent-free conditions at 90°C for one hour, catalyzed by freshly prepared PPA, yields the corresponding quinoline derivative. acs.org While this example does not directly produce a this compound, the underlying Friedländer synthesis is a common and adaptable method for this class of compounds. The reaction is quenched with a saturated sodium carbonate solution, and the product is extracted and purified. acs.org

The use of molecular iodine as a mild and efficient catalyst has also been reported for the solvent-free synthesis of related 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting a simple, inexpensive, and efficient one-pot method with excellent product yields. researchgate.net These solvent-free methods not only reduce environmental pollution but can also lead to higher yields and shorter reaction times.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity.

In the synthesis of acridone derivatives, microwave irradiation has been effectively used in conjunction with solvent-free conditions. For example, the N-benzylation of acridone with benzyl (B1604629) bromide in the presence of potassium carbonate under microwave irradiation was completed within 3 minutes, yielding up to 96% of the product. researchgate.net This protocol is noted for its efficiency and adherence to green chemistry principles. researchgate.net

Another example is the microwave-assisted synthesis of acridine-1,8(2H,5H)-diones through a one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water. This method provides good to excellent yields of the desired products. Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized via the reaction of curcumin (B1669340) and primary amines under microwave irradiation using Montmorillonite K-10 as a catalyst, with reaction times not exceeding 120 seconds. mdpi.comnih.gov

The synthesis of dihydro dibenzophenanthrolines has also been achieved through a one-step microwave-assisted self-catalyzed Friedländer reaction of 3,4-dihydroacridin-1(2H)-one with 2-amino-benzophenone under solvent-free conditions. researchgate.net These examples showcase the versatility and efficiency of microwave-assisted protocols in synthesizing complex heterocyclic systems.

Regioselective Synthesis of Substituted this compound Analogues

Regioselective synthesis is crucial for creating specific isomers of substituted this compound, which is important for structure-activity relationship studies in drug discovery. Controlling the position of substituents on the acridinone scaffold allows for the fine-tuning of their biological properties.

An example of regioselective synthesis is the preparation of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one. These compounds were synthesized from the corresponding 2-amino-2',5-dichlorobenzophenone (B23164) or 2-amino-5-chloro-2'-fluorobenzophenone (B18288) and 1,2-cyclohexanedione. researchgate.net The reaction conditions, including the choice of catalyst, can influence the regioselectivity of the cyclization.

The synthesis of pyrano[3,2-a]acridines and pyrazolo[4,3-a]acridines from 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one precursors further demonstrates the utility of these building blocks in creating more complex, regiochemically defined heterocyclic systems. researchgate.net For instance, the Claisen condensation of 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one with ethylformate, followed by treatment with hydrazine (B178648) hydrate (B1144303), leads to the formation of a specific pyrazolo[4,3-a]acridine isomer. researchgate.net

Furthermore, methodologies have been developed for the switchable, highly regioselective synthesis of related 3,4-dihydroquinoxalin-2(1H)-ones by reacting monosubstituted o-phenylenediamines with aroylpyruvates. beilstein-journals.org By carefully selecting additives like p-TsOH or HOBt/DIC, the regioselectivity of the cyclocondensation can be controlled to predictably yield the desired regioisomer. beilstein-journals.org Such strategies could potentially be adapted for the regioselective synthesis of substituted 2,3-dihydroacridin-4(1H)-ones.

Below is a data table summarizing the synthesis of some substituted this compound analogues and related compounds.

Starting MaterialsReagents/CatalystConditionsProductYield (%)Reference
2-amino-5-chloro-2'-fluorobenzophenone, 1,2-cyclohexanedioneInCl3, [BMIM]BF4-7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one- researchgate.net
2-amino-2',5-dichlorobenzophenone, 1,2-cyclohexanedioneInCl3, [BMIM]BF4-7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one- researchgate.net
2-aminobenzophenone, 1,2-cyclohexanedioneEaton's reagent90°C, 3 h, solvent-free7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one89 researchgate.net
Acridone, Benzyl bromideK2CO3Microwave, 3 min, solvent-freeN-benzylacridoneup to 96 researchgate.net

Chemical Reactivity and Derivatization Strategies of 2,3 Dihydroacridin 4 1h One

General Reaction Pathways of the 2,3-Dihydroacridin-4(1H)-one Core

The this compound framework serves as a pivotal precursor for the synthesis of a wide array of highly functionalized acridine (B1665455) derivatives. researchgate.net Its chemical reactivity is characterized by the presence of several active sites, making it amenable to a variety of transformations. The core structure contains a reactive ketone group and an active methylene (B1212753) group, which are the primary sites for condensation and functionalization reactions.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to identify the chemically active sites within the molecule, elucidating its potential for bioactivity and chemical modification. researchgate.net These computational analyses of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) help in understanding the regions of the molecule that are susceptible to electrophilic and nucleophilic attack, thereby guiding synthetic strategies. researchgate.netdergipark.org.tr The synthon is frequently synthesized through the reaction of compounds like 2-amino-5-chlorobenzophenone (B30270) with 1,2-cyclohexanedione (B122817) in the presence of a catalyst such as Indium(III) chloride. researchgate.net The inherent reactivity of the this compound core makes it a valuable starting material for building complex, polycyclic heterocyclic systems with potential applications in medicinal chemistry. researchgate.net

Condensation and Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic placement of functional groups in the this compound core allows for a variety of condensation and cyclization reactions, leading to the formation of diverse fused heterocyclic systems. These reactions typically exploit the reactivity of the C-4 ketone and the adjacent methylene group to build new rings onto the acridine framework.

Synthesis of Pyrano[3,2-a]acridines from this compound

A highly efficient method for synthesizing pyrano[3,2-a]acridines involves a one-pot, three-component reaction. tandfonline.comresearchgate.net This multicomponent approach utilizes a substituted this compound, typically 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, which is reacted with an arylaldehyde and malononitrile (B47326). tandfonline.comtandfonline.com The reaction is catalyzed by a base, such as piperidine, and is typically carried out in ethanol (B145695) at elevated temperatures, yielding the desired pyrano[3,2-a]acridine derivatives in high yields. tandfonline.comfigshare.com The structures of these newly formed compounds are confirmed through spectroscopic methods and, in some cases, single-crystal X-ray diffraction. tandfonline.comtandfonline.com

Table 1: Examples of Synthesized Pyrano[3,2-a]acridine Derivatives

Starting Acridinone (B8587238) Arylaldehyde Product Yield (%)
7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one 4-Methoxybenzaldehyde 2-Amino-8-chloro-4-(4-methoxyphenyl)-6-phenyl-5,6-dihydro-4H-pyrano[3,2-a]acridine-3-carbonitrile 92
7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one Thiophene-2-carbaldehyde 2-Amino-8-chloro-6-phenyl-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-a]acridine-3-carbonitrile 94

Data sourced from research on multicomponent reactions for pyrano[3,2-a]acridine synthesis. tandfonline.com

Synthesis of Pyrazolo[4,3-a]acridines via this compound Intermediates

The synthesis of pyrazolo[4,3-a]acridines from 7-chloro-9-aryl-2,3-dihydroacridin-4(1H)-one derivatives proceeds through a two-step sequence. tandfonline.comtandfonline.comfigshare.com The first step is a Claisen condensation of the acridinone with ethyl formate, which introduces a formyl group at the C-3 position. tandfonline.com This reaction forms a key intermediate, 7-chloro-4-hydroxy-9-aryl-1,2-dihydroacridin-3-carbaldehyde. tandfonline.comtandfonline.com In the second step, this intermediate is treated with hydrazine (B178648) hydrate (B1144303). The hydrazine reacts with both the aldehyde and the ketone functionalities (in its enol form) to construct the fused pyrazole (B372694) ring, yielding the final pyrazolo[4,3-a]acridine product. tandfonline.comresearchgate.net This method provides a direct route to this specific class of fused acridines. tandfonline.com

Table 2: Synthesis of Pyrazolo[4,3-a]acridine Derivatives

Starting Acridinone Product Yield (%)
7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one 8-chloro-6-phenyl-4,5-dihydro-2H-pyrazolo[4,3-a]acridine 85
7-chloro-9-(4-fluorophenyl)-2,3-dihydroacridin-4(1H)-one 8-chloro-6-(4-fluorophenyl)-4,5-dihydro-2H-pyrazolo[4,3-a]acridine 82

Data compiled from studies on pyrazolo[4,3-a]acridine synthesis. tandfonline.com

Formation of Quin[1,2-b]acridine Derivatives

The formation of quin[1,2-b]acridine derivatives has been reported as an unexpected but valuable outcome of reactions aimed at producing different heterocyclic systems. researchgate.net In an attempted synthesis of 5-aryl-6,7-dihydrodibenzo[b,j] tandfonline.comresearchgate.netphenanthrolines, the reaction of this compound derivatives with 2-aminocarboxylic acids, such as anthranilic acid, in the presence of phosphorus oxychloride at 130°C did not yield the expected phenanthroline. researchgate.net Instead, the reaction led to the formation of a novel class of quin[1,2-b]acridine derivatives through a complex cyclization and rearrangement pathway. For instance, reacting 7-Chloro-9-(2'-fluorophenyl)-2,3-dihydro-1H-acridin-4-one with anthranilic acid under these conditions produced a single quin[1,2-b]acridine product, which was characterized by comprehensive spectroscopic analysis. researchgate.net

Reactions Leading to Novel 1,10-Phenanthroline (B135089) Derivatives

The this compound scaffold is also a key building block for the synthesis of complex, multi-ring systems such as 1,10-phenanthroline derivatives. One reported method involves the reaction of 2,3-dihydroacridin-4(1H)-ones with 3-aminonaphthalen-2-carboxylic acid in the presence of phosphorus oxychloride at 130°C. researchgate.net This reaction was found to produce a novel class of unexpected 1,10-phenanthroline derivatives. researchgate.net

Another approach utilizes Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as a catalyst. The reaction of 7-chloro-9-aryl-2,3-dihydro-1H-acridin-4-one with 2-amino-3,5-dibromobenzaldehyde (B195418) in the presence of Eaton's reagent under solvent-free conditions at 90°C yields dibenzo[b,j] tandfonline.comresearchgate.netphenanthroline derivatives. researchgate.net These reactions demonstrate the utility of the acridinone core in constructing the rigid, planar structure of phenanthrolines, which are important ligands in coordination chemistry. researchgate.netresearchgate.net

Functional Group Transformations and Modifications of this compound Derivatives

Beyond serving as a scaffold for building fused rings, the this compound core can undergo various functional group transformations. These modifications are crucial for fine-tuning the chemical properties of the resulting molecules.

A prime example is the Claisen condensation with ethyl formate, which transforms the active methylene group at the C-3 position into a formyl group, leading to the formation of a β-keto-enol aldehyde system (e.g., 7-chloro-4-hydroxy-9-aryl-1,2-dihydroacridin-3-carbaldehyde). tandfonline.comniscpr.res.in This intermediate is a versatile synthon itself, as seen in the synthesis of pyrazolo[4,3-a]acridines. tandfonline.com

Another type of transformation involves oxidation. For example, 4-benzylidene-2-(tert-butyl)-1,2,3,4-tetrahydroacridine can be oxidized with ozone to produce 2-t-butyl-2,3-dihydroacridin-4-one in good yield, demonstrating a method to introduce the key ketone functionality. mdpi.com Furthermore, the ketone group itself can be transformed. In the synthesis of indolo[2,3-a]acridinol derivatives, the disappearance of the ketonic C=O stretching band and the appearance of a new OH stretching band in the IR spectrum confirm the transformation of the ketone into a hydroxyl group during the cyclization process. cyberleninka.ru Methylation of the nitrogen atom in the acridone (B373769) core is another reported modification, achieved by using reagents like iodomethane, which can alter the electronic properties and solubility of the molecule. nih.gov

Ligand Formation and Complexation Studies of this compound Derivatives (e.g., Nickel(II) Complexes)

Derivatives of this compound serve as versatile precursors for the synthesis of novel ligands, particularly Schiff bases, which can then be used to form coordination complexes with various metal ions. The complexation of these ligands, especially with transition metals like nickel(II), has been a subject of significant research interest. These studies focus on the synthesis, characterization, and structural elucidation of the resulting metal complexes.

A prominent derivatization strategy involves the condensation reaction of this compound with various anilines to form 4-arylimino-1,2,3-trihydroacridine ligands. These Schiff base ligands, featuring an imine (-C=N-) functional group, are effective chelating agents for metal ions.

The synthesis of nickel(II) complexes with these 4-arylimino-1,2,3-trihydroacridine ligands can be efficiently achieved through a one-pot reaction. d-nb.infonih.gov This method typically involves refluxing a mixture of this compound, a corresponding aniline, and a nickel(II) salt, such as nickel(II) chloride or nickel(II) bromide, in a suitable solvent like acetic acid. d-nb.infonih.gov The resulting nickel(II) complexes are generally stable in both solid state and in solution. d-nb.info

Characterization of these complexes is performed using various spectroscopic and analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is crucial for confirming the formation of the Schiff base ligand within the complex, identified by a strong absorption band in the range of 1600–1630 cm⁻¹, which is characteristic of the C=N stretching vibration. d-nb.info Elemental analysis further confirms the stoichiometry of the synthesized complexes. nih.gov

The molecular structures of several of these nickel(II) complexes have been definitively determined by single-crystal X-ray crystallography. nih.gov These studies have revealed that the geometry around the nickel(II) center is influenced by the substituents on the arylimino group of the ligand. For instance, complexes like 4-(2,6-diisopropylphenylimino)-1,2,3-trihydroacridylnickel(II) dichloride adopt a distorted tetrahedral geometry. nih.gov In contrast, complexes such as 4-(2,4,6-trimethylphenylimino)-1,2,3-trihydroacridylnickel(II) dichloride and its dibromide analogue exhibit a distorted trigonal bipyramidal geometry around the nickel(II) ion. nih.gov A distorted tetrahedral geometry has also been observed for 2-t-butyl-4-arylimino-2,3-dihydroacridylnickel dibromide complexes. researchgate.net

The table below summarizes the structural characteristics of some representative nickel(II) complexes derived from this compound.

Complex NameGeometry around Ni(II) CenterReference
4-(2,6-diisopropylphenylimino)-1,2,3-trihydroacridylnickel(II) dichlorideDistorted Tetrahedral nih.gov
4-(2,4,6-trimethylphenylimino)-1,2,3-trihydroacridylnickel(II) dichlorideDistorted Trigonal Bipyramidal nih.gov
4-(2,4,6-trimethylphenylimino)-1,2,3-trihydroacridylnickel(II) dibromideDistorted Trigonal Bipyramidal nih.gov
2-t-butyl-4-(2,6-diisopropylphenylimino)-2,3-dihydroacridylnickel dibromideDistorted Tetrahedral researchgate.net

These studies demonstrate that the this compound framework is a valuable platform for developing N,N-bidentate ligands capable of forming structurally diverse nickel(II) complexes. d-nb.info

Spectroscopic and Structural Elucidation of 2,3 Dihydroacridin 4 1h One Derivatives

Vibrational Spectroscopy for Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2,3-dihydroacridin-4(1H)-one derivatives. The analysis of the FT-IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.

For the core structure of acridone (B373769) derivatives, the most notable vibrations include the N-H and C=O stretching frequencies. In a solid-state IR spectrum, the >C=O group typically shows a characteristic absorption band around 1635 cm⁻¹, while the -NH group vibration is observed in the range of 3280-3744 cm⁻¹. jocpr.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also identifiable. Aromatic C-H stretching typically appears in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching is found at slightly lower frequencies. researchgate.net

In substituted derivatives, such as 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, these fundamental frequencies are present alongside vibrations corresponding to the substituent groups. researchgate.net The formation of related Schiff base derivatives, 4-arylimino-1,2,3-trihydroacridines, can be confirmed by the appearance of a strong C=N stretching vibration band in the 1600–1630 cm⁻¹ range. d-nb.info Theoretical calculations are often used in conjunction with experimental data to assign these vibrational frequencies with high accuracy. researchgate.netacs.org

Table 1: Characteristic FT-IR Frequencies for Acridone Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
N-HStretching3280 - 3744 jocpr.com
C=OStretching~1635 - 1693 jocpr.comptfarm.pl
C=NStretching1600 - 1630 d-nb.info
Aromatic C-HStretching3000 - 3100 researchgate.net
Aliphatic C-HStretching2882 - 2991 ptfarm.pl
C-CO-C (diaryl ketone)Stretching~1103 - 1204 ptfarm.pl

Fourier Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR for the structural characterization of this compound derivatives. researchgate.net While FT-IR is particularly sensitive to polar functional groups like C=O, FT-Raman provides excellent data on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The FT-Raman spectra of compounds like 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one have been recorded to provide a more complete vibrational analysis. researchgate.net The combination of both FT-IR and FT-Raman allows for a comprehensive understanding of the molecule's vibrational framework, with theoretical calculations often employed to support the experimental findings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the electronic environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of protons in the molecule. For 9-acridone derivatives, the ¹H NMR spectrum typically shows distinct regions for aromatic and aliphatic protons.

Aromatic protons generally resonate in the downfield region, typically between δ 7.24 and δ 8.40 ppm. jocpr.com For instance, in the spectrum of 9-acridone, protons at positions C2 & C7 and C3 & C6 appear as triplets, while protons at C4 & C5 and C1 & C8 appear as doublets. jocpr.com The proton attached to the nitrogen atom (>NH) is often observed as a singlet in the far downfield region, for example at δ 11.72 ppm. jocpr.com The aliphatic protons of the dihydroacridinone ring appear in the upfield region of the spectrum. acs.org The exact chemical shifts and coupling patterns can be influenced by the solvent used (e.g., CDCl₃ or DMSO-d₆) and the nature of any substituents on the acridone core. acs.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Acridone Derivatives

Proton PositionChemical Shift (δ, ppm)MultiplicityReference
C1 & C8-H8.23 - 8.25Doublet jocpr.com
C4 & C5-H7.55 - 7.57Doublet jocpr.com
C3 & C6-H7.72 - 7.76Triplet jocpr.com
C2 & C7-H7.25 - 7.29Triplet jocpr.com
N-H10.65 - 11.72Singlet jocpr.com
Aliphatic Protons1.18 - 3.46Multiplets acs.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (aliphatic, aromatic, carbonyl, etc.). libretexts.org

For this compound derivatives, the carbonyl carbon (C=O) of the ketone group is typically observed at a very low field, in the range of δ 202-205 ppm. acs.org Carbons of the aromatic rings resonate between approximately δ 110 and δ 150 ppm. bhu.ac.in The aliphatic carbons of the saturated ring appear in the upfield region, generally between δ 10 and δ 40 ppm. bhu.ac.in The specific chemical shifts are sensitive to substituents and the electronic environment. mdpi.com As with ¹H NMR, computational methods are frequently used to calculate theoretical ¹³C chemical shifts, which are then compared with experimental data to confirm structural assignments. acs.orgnih.gov

Table 3: General ¹³C NMR Chemical Shift Ranges for Acridone and Related Structures

Carbon TypeChemical Shift Range (δ, ppm)Reference
C=O (Ketone)202 - 220 acs.orgbhu.ac.in
C=O (Acid/Ester)170 - 180 bhu.ac.in
Aromatic/Alkenyl Carbons110 - 150 bhu.ac.in
C-O50 - 70 bhu.ac.in
Aliphatic Carbons10 - 40 bhu.ac.in

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It is invaluable for tracing the connectivity of protons within the aliphatic ring and for assigning protons within the aromatic systems. Cross-peaks in a COSY spectrum connect coupled protons, helping to piece together molecular fragments. thescipub.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates directly bonded ¹H and ¹³C nuclei. princeton.edu It allows for the unambiguous assignment of a proton signal to the carbon atom to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu It is crucial for connecting different molecular fragments and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and substituted aromatic carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike correlation experiments that show through-bond connectivity, NOESY reveals through-space interactions between protons that are physically close to each other (typically within 5 Å), regardless of whether they are bonded. libretexts.org This technique is particularly powerful for determining the relative stereochemistry and conformation of the molecule. libretexts.org For example, a NOESY cross-peak between a proton on the dihydro- portion of the ring and a proton on an adjacent aromatic ring can confirm their spatial proximity, helping to define the three-dimensional structure of the molecule. libretexts.orgresearchgate.net

X-ray Crystallography for Precise Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed three-dimensional model of the electron density of the molecule and, from that, infer the atomic positions.

For instance, the structure of 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one was confirmed by single crystal X-ray diffraction, providing a definitive confirmation of its molecular structure. researchgate.net The optimized geometry of this molecule was found to be in good agreement with the experimental XRD values. researchgate.net Similarly, the structures of various other heterocyclic compounds, including derivatives of 1,2,4-triazolo[4,3-b]pyridazine (B1296867) and quinoline (B57606), have been successfully established through SC-XRD analysis. scispace.comacs.org This technique is crucial for confirming the stereochemistry and regiochemistry of reaction products, as demonstrated in the synthesis of spiranic adducts where the regio- and stereochemistry were ascertained by single crystal X-ray diffraction studies. researchgate.net

The power of SC-XRD extends to the study of complex molecular frameworks, such as metal-organic frameworks (MOFs), where it can be used to detect and characterize structural changes under different conditions. creative-biostructure.com In the context of drug design, SC-XRD provides high-resolution structural data on drug-target interactions, which is invaluable for the development of more effective therapeutic agents. creative-biostructure.com

The crystal structures of two acridinedione derivatives, TMHAD and MPHAD, were determined using X-ray crystallography. researchgate.net The analysis revealed that the central ring in these acridinedione moieties tends to be planar, while the outer two rings adopt a sofa conformation. researchgate.net

Here is a table summarizing the crystallographic data for a representative this compound derivative:

Compound Formula Crystal System Space Group Unit Cell Dimensions Reference
7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-oneC₁₉H₁₄ClNO--- researchgate.net
TMHADC₁₇H₂₃NO₂OrthorhombicFdd2a=40.417(6)Å, b=5.744(1)Å, c=12.979(2)Å researchgate.net
MPHADC₂₀H₁₈NO₃MonoclinicP2₁/ca=10.182(9)Å, b=17.105(14)Å, c=10.895(9)Å, β=117.857(1)° researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, play a critical role in the stability and physical properties of the crystalline solid.

The analysis of crystal packing often reveals the presence of hydrogen bonds, van der Waals forces, and π-π stacking interactions. For example, in the crystal structure of TMHAD and MPHAD, intermolecular C–H···O hydrogen bonds and weak C–H···π interactions were found to stabilize the crystal packing. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. mdpi.comnih.gov This analysis has been used to define hydrogen bonds and distinguish different types of interactions in various crystalline structures. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and excited-state properties of molecules. These methods are particularly useful for characterizing chromophoric systems like those found in this compound derivatives.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The absorption spectrum provides information about the energy levels of the molecular orbitals.

The UV-Visible absorption spectra of dihydroacridine derivatives have been investigated. rsc.org For example, the maximum absorption wavelengths (λmax) of three different dihydroacridine derivatives in methanol (B129727) were found to be 370 nm, 376 nm, and 336 nm. rsc.org The introduction of an ester group was observed to cause a red-shift in the maximum absorption wavelength. rsc.org The absorption spectra of some quinoline-fused quinazolinones showed two bands in the region of 240-380 nm, corresponding to π-π* and n-π* transitions. acs.org

The solvent can also influence the absorption properties of these compounds. For instance, Y-shaped tri-fluoromethyl substituted quinoxaline (B1680401) derivatives exhibited solvatochromism, with one compound showing negative solvatochromism and another positive solvatochromism. researchgate.net

Here is a table summarizing the UV-Visible absorption data for some dihydroacridine derivatives:

Compound Solvent λmax (nm) Molar Extinction Coefficient (ε) Reference
Derivative 1Methanol370- rsc.org
Derivative 2Methanol376- rsc.org
Derivative 3Methanol336- rsc.org

Note: Molar extinction coefficients were mentioned to be larger for derivative 2 than derivative 1, but specific values were not provided in the search result. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the excited-state lifetime, quantum yield, and the environment around the fluorescent molecule.

Many dihydroacridine derivatives exhibit interesting fluorescence properties. rsc.org Three synthesized dihydroacridine derivatives showed relatively high fluorescence quantum yields in a range of solvents, with values between 17% and 72%. rsc.org The emission spectra of some of these derivatives displayed large solvatochromic shifts, indicating a change in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer (CT) processes. rsc.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be calculated by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. nih.gov For a series of 6,7-dihydrodibenzo[b,j] researchgate.netnih.govphenanthroline derivatives, the quantum yields were found to be influenced by the electronic properties of the substituents, with electron-donating groups generally increasing the quantum yield. nih.gov

The following table presents fluorescence data for some dihydroacridine derivatives:

Compound Solvent Quantum Yield (%) Emission Maximum (nm) Reference
Derivative 1Various17-68- rsc.org
Derivative 2Various25-72- rsc.org
Derivative 3Various49-69- rsc.org

Note: Specific emission maxima were not provided in the search result. rsc.org

Computational Chemistry and Theoretical Studies of 2,3 Dihydroacridin 4 1h One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have proven to be an indispensable tool in elucidating the multifaceted properties of 2,3-Dihydroacridin-4(1H)-one and its derivatives. These theoretical approaches allow for a detailed exploration of the molecule's geometry, vibrational modes, and magnetic resonance characteristics.

Density Functional Theory (DFT) Optimizations of Molecular Geometry

At the forefront of these computational methods is Density Functional Theory (DFT), a powerful approach for determining the optimized molecular geometry of this compound. scielo.org.mx This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. scielo.org.mx The accuracy of these optimizations is heavily reliant on the careful selection of both the basis set and the exchange-correlation functional.

A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The 6-311G(d,p) basis set is a popular choice in studies of acridinone (B8587238) systems. researchgate.netacs.orgnih.gov This is a type of split-valence basis set, meaning it uses multiple basis functions to describe the valence electrons, which are most involved in chemical bonding. uni-rostock.de Specifically, the "6-311G" part indicates that core electrons are described by a single contracted Gaussian function composed of six primitives, while the valence electrons are described by three functions, composed of three, one, and one Gaussian primitive, respectively. uni-rostock.de

The "(d,p)" notation, also sometimes written as "**", signifies the addition of polarization functions. uni-rostock.degaussian.com These are higher angular momentum functions (d-functions for heavy atoms and p-functions for hydrogen atoms) that allow for a more flexible and accurate description of the electron distribution, particularly in systems with distorted bond angles or lone pairs. wikipedia.orguni-rostock.de The inclusion of these functions is crucial for obtaining reliable geometries and energies.

The exchange-correlation functional is a key component of DFT that approximates the complex quantum mechanical interactions between electrons. gaussian.com Several functionals have been employed in the study of this compound and its analogs, each with its own strengths.

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used hybrid functional that combines the Hartree-Fock exchange with DFT exchange and correlation. researchgate.net It is known for providing a good balance between accuracy and computational cost for a wide range of chemical systems. researchgate.netacs.orgnih.gov

CAM-B3LYP: This is a long-range corrected version of B3LYP. researchgate.net It is particularly well-suited for describing systems where long-range interactions, such as charge transfer excitations, are important. nih.govglobal-sci.com

M06-2X: Developed by the Truhlar group, M06-2X is a high-nonlocality hybrid meta-GGA functional. nih.gov It often provides improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions compared to B3LYP. researchgate.netnih.gov

The selection of the most appropriate functional depends on the specific properties being investigated. For instance, while B3LYP might be sufficient for geometry optimizations, CAM-B3LYP or M06-2X may be necessary for accurately predicting electronic spectra or reaction barriers. global-sci.com

Table 1: Commonly Used Basis Sets and Functionals for this compound Studies
ComponentExampleDescriptionTypical Application
Basis Set6-311G(d,p)A triple-split valence basis set with polarization functions on both heavy atoms and hydrogens, providing a flexible description of electron distribution. uni-rostock.degaussian.comGeometry optimization, frequency calculations, NMR chemical shift predictions. researchgate.netacs.orgnih.gov
Exchange-Correlation FunctionalB3LYPA hybrid functional offering a good balance of accuracy and computational efficiency for general-purpose calculations. researchgate.netGeometry optimization, vibrational frequencies, and general electronic structure analysis. researchgate.netacs.orgnih.gov
CAM-B3LYPA long-range corrected hybrid functional, improving the description of long-range interactions and charge-transfer excitations. researchgate.netnih.govCalculation of electronic absorption spectra and properties of excited states. global-sci.com
M06-2XA high-nonlocality hybrid meta-GGA functional, often providing high accuracy for thermochemistry, kinetics, and non-covalent interactions. nih.govAccurate energy calculations, reaction mechanism studies. researchgate.netnih.gov

Vibrational Frequency Calculations and Their Correlation with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Theoretical studies on related acridinone structures have shown that the calculated vibrational frequencies, particularly when using the B3LYP functional with the 6-311G(d,p) basis set, are generally in good agreement with experimental FT-IR and FT-Raman data. researchgate.net

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the experimental anharmonic frequencies. nih.gov This is because the theoretical calculations are typically performed under the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations. The correlation between theoretical and experimental spectra allows for the confident assignment of specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance Chemical Shift Predictions

Computational chemistry also provides a powerful means to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. researchgate.netarxiv.orgmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. liverpool.ac.uk

Theoretical predictions of ¹H and ¹³C NMR chemical shifts for similar acridinone derivatives, calculated using DFT methods like B3LYP and M06-2X with the 6-311G(d,p) basis set, have demonstrated a strong correlation with experimental data obtained in solvents such as CDCl₃ and DMSO-d₆. researchgate.netnih.gov These calculations are invaluable for confirming the molecular structure and for assigning the resonances in the experimental NMR spectra. nih.gov

Table 2: Correlation of Calculated and Experimental Spectroscopic Data for Acridinone Derivatives
Spectroscopic TechniqueComputational MethodKey FindingsReference
Vibrational Spectroscopy (FT-IR, FT-Raman)DFT/B3LYP/6-311G(d,p)Calculated vibrational frequencies show good agreement with experimental findings, aiding in the assignment of vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR)GIAO-DFT (B3LYP, M06-2X)/6-311G(d,p)Predicted ¹H and ¹³C chemical shifts correlate well with experimental values, confirming molecular structure and aiding in spectral assignment. researchgate.netnih.gov

Electronic Structure Analysis and Chemical Reactivity Mapping

Beyond structural and spectroscopic properties, computational methods are employed to delve into the electronic structure of this compound, providing insights into its chemical reactivity. Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a higher reactivity.

Furthermore, the distribution of these frontier orbitals across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. For instance, in related dihydroacridinone systems, DFT calculations have been used to map out these reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. The MEP surface visually represents the charge distribution within the molecule, with different colors indicating regions of positive and negative electrostatic potential. dergipark.org.tr Red-colored regions, indicating negative potential, are susceptible to electrophilic attack, while blue-colored regions of positive potential are prone to nucleophilic attack. dergipark.org.tr These computational analyses provide a detailed picture of the chemical reactivity of this compound, guiding synthetic efforts and helping to understand its interactions with other molecules. dergipark.org.tr

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.commalayajournal.org

In the context of this compound derivatives, DFT calculations have been employed to determine these FMO energies. For instance, in a study of 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, DFT calculations of the HOMO and LUMO were used to identify chemically active sites responsible for its bioactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. ijarset.com Analysis of the spatial distribution of these orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions. malayajournal.org

Table 1: Theoretical FMO Data for Acridinone Derivatives (Illustrative)
DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one-5.2822-1.27154.0107

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. mdpi.comdergipark.org.tr

For derivatives of this compound, MEP analysis helps to identify the reactive sites. researchgate.netresearchgate.net For example, in 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, DFT calculations of the MEP have been used to pinpoint the chemically active sites that contribute to its biological activity. researchgate.net The MEP map can reveal that negative potential sites, often associated with electronegative atoms like oxygen and nitrogen, are prone to electrophilic interactions. dergipark.org.tr This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insights into the electronic structure and charge distribution. niscpr.res.inuni-muenchen.de Although it is known to be basis set dependent, it remains a popular method due to its simplicity. stackexchange.com The analysis calculates the electron population of each atom, which can then be used to understand various molecular properties, including the dipole moment and molecular polarizability. niscpr.res.in

In studies of acridinone derivatives, Mulliken charge analysis has been computed using DFT calculations. niscpr.res.in This analysis reveals the charge distribution across the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge). For example, in many organic molecules, oxygen and nitrogen atoms tend to have negative charges, acting as donor atoms, while hydrogen atoms often carry positive charges. niscpr.res.in This information complements the insights gained from MEP mapping regarding the reactive sites of the molecule.

Hirshfeld Surface Analysis and Fingerprint Plots

For derivatives of this compound, Hirshfeld surface analysis has been used to understand the forces governing their crystal structures. researchgate.net The analysis can identify and quantify various interactions, such as H···H, O···H/H···O, C···H/H···C, and C···C contacts, revealing their relative importance in the crystal packing. researchgate.net For instance, the presence of specific interactions like N—H⋯O hydrogen bonds and π–π stacking can be clearly visualized and analyzed. researchgate.net The shape index on the Hirshfeld surface is particularly useful for identifying π···π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Acridinone Derivative (Illustrative)
Interaction TypeContribution (%)
H···H40.7
O···H/H···O24.7
C···H/H···C16.1
C···C8.8

Theoretical Descriptors of Chemical Reactivity

Beyond the analysis of molecular orbitals and electrostatic potential, a set of global chemical reactivity descriptors can be calculated from the energies of the frontier orbitals. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Electron Affinity and Ionization Potential

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. uni-siegen.de Ionization Potential (IP) is the energy required to remove an electron from a neutral atom or molecule in the gaseous state. purdue.edu In the context of computational chemistry, these can be approximated using the energies of the LUMO and HOMO, respectively, based on Koopmans' theorem:

A ≈ -ELUMO

I ≈ -EHOMO

A higher electron affinity indicates a greater ability of a molecule to accept an electron, while a lower ionization potential suggests it is a better electron donor. ijarset.com For acridone (B373769) derivatives, these values have been calculated to understand their electron-accepting and donating capabilities, which is crucial for predicting their behavior in redox reactions and their potential as electron acceptors or donors in various applications. bnmv.ac.in Studies on related compounds have shown that these parameters are vital for understanding the electronic and chemical properties of molecules. researchgate.net

Chemical Potential and Electronegativity

The chemical potential (μ) of a molecule is a measure of the tendency of electrons to escape from the system. nih.gov It is related to the HOMO and LUMO energies and can be calculated as the negative of electronegativity (χ). ijarset.com

μ = -χ = (EHOMO + ELUMO) / 2

Electronegativity is the power of an atom or molecule to attract electrons to itself. nih.gov A higher electronegativity value indicates a better ability to accept electrons. ijarset.com These descriptors have been calculated for derivatives of this compound to provide a quantitative measure of their reactivity. researchgate.netnih.gov For example, a higher electronegativity suggests a greater propensity to act as an electrophile. ijarset.com

Table 3: Calculated Reactivity Descriptors for an Acridinone Derivative (Illustrative)
DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.2822
Electron Affinity (A)-ELUMO1.2715
Electronegativity (χ)(I + A) / 23.27685
Chemical Potential (μ)-(I + A) / 2-3.27685

Chemical Hardness and Electrophilicity Index

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the chemical reactivity of this compound and its derivatives. Key parameters in this analysis are chemical hardness (η) and the electrophilicity index (ω). Chemical hardness is a measure of a molecule's resistance to change in its electron distribution, while the electrophilicity index quantifies its ability to accept electrons. researchgate.net

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chemical hardness is defined as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO)/2). acs.org The electrophilicity index is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ (E_HOMO + E_LUMO)/2). dergipark.org.tr

The following table summarizes these key quantum chemical parameters for a related acridinone derivative, which provides a comparative basis for understanding the properties of this compound.

ParameterSymbolFormulaSignificance
Chemical Hardnessη(I-A)/2Resistance to deformation of electron cloud.
Electrophilicity Indexωμ²/2ηPropensity to accept electrons.
Chemical Potentialμ-(I+A)/2Escape tendency of electrons from a system.
Electronegativityχ(I+A)/2Power to attract electrons.
SoftnessS1/2ηReciprocal of hardness, indicates high reactivity.

Table 1: Key Quantum Chemical Parameters

Prediction of Non-Linear Optical (NLO) Properties

Theoretical studies are instrumental in predicting the Non-Linear Optical (NLO) properties of organic molecules like this compound. NLO materials are crucial for applications in optoelectronics. nih.gov The NLO response of a molecule is primarily determined by its hyperpolarizability. Computational methods, such as DFT, are employed to calculate the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). nih.gov

The NLO properties are closely linked to the molecule's electronic structure, particularly the energy gap between the HOMO and LUMO. ajrconline.org A smaller HOMO-LUMO gap generally leads to a larger hyperpolarizability and enhanced NLO activity. ajrconline.orgnih.gov The presence of donor and acceptor groups within a π-conjugated system can significantly enhance the NLO response due to increased intramolecular charge transfer. nih.gov

For acridine (B1665455) derivatives, computational studies have shown that structural modifications can tune the NLO properties. kisti.re.kr The planarity of the molecule and the extent of π-electron delocalization are key factors influencing the NLO response. ajrconline.org

The table below presents calculated NLO parameters for a representative organic molecule, illustrating the type of data generated in these theoretical studies.

ParameterSymbolDescription
Dipole MomentμA measure of the polarity of the molecule.
Linear PolarizabilityαThe linear response of the dipole moment to an electric field.
First HyperpolarizabilityβThe first non-linear response of the dipole moment to an electric field.
Second HyperpolarizabilityγThe second non-linear response of the dipole moment to an electric field.

Table 2: Predicted Non-Linear Optical (NLO) Properties

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Free Energy)

Computational chemistry allows for the calculation of various thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.com These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. scielo.br

The standard thermodynamic functions, including the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard entropy (S°), can be computed at a standard temperature and pressure (typically 298.15 K and 1 atm). scielo.brnist.gov These properties are crucial for understanding the stability and spontaneity of chemical reactions involving the compound. libretexts.org

The Gibbs free energy (G) is a fundamental property that combines enthalpy and entropy (G = H - TS) and is used to predict the feasibility of a chemical process. mdpi.comlibretexts.org Theoretical calculations of these thermodynamic parameters for acridinone derivatives provide valuable data on their stability and reactivity. scielo.br

The following table showcases standard thermodynamic properties that can be calculated for a molecule like this compound.

PropertySymbolDescription
Enthalpy of FormationΔfH°The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of FormationΔfG°The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.
Standard EntropyThe absolute entropy of one mole of a substance at a standard state.
Heat CapacityC_pThe amount of heat required to raise the temperature of a substance by one degree Celsius.

Table 3: Calculated Thermodynamic Properties

Applications and Advanced Materials Based on 2,3 Dihydroacridin 4 1h One Scaffolds

Role of 2,3-Dihydroacridin-4(1H)-one as a Privileged Scaffold in Organic Synthesis

In medicinal chemistry and organic synthesis, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets by modifying its peripheral functional groups. nih.govrsc.org The 2,3-dihydroquinazolin-4(1H)-one framework, a related nitrogen-containing heterocycle, is a well-established example of such a scaffold. nih.govrsc.orgresearchgate.net Similarly, the this compound core is emerging as a privileged structure due to its synthetic accessibility and the biological relevance of its derivatives, particularly in areas like antimalarial drug discovery. acs.org

The value of this scaffold lies in its robust tricyclic core, which provides a rigid orientation for appended functional groups, and the presence of reactive sites (the ketone, the secondary amine, and the aromatic ring) that allow for systematic chemical modifications. acs.orgresearchgate.net Chemists can utilize this framework to generate large libraries of diverse compounds for screening against various biological targets. nih.gov The synthesis often involves multicomponent reactions, which are efficient methods for creating molecular complexity from simple starting materials. acs.orgresearchgate.net For instance, three-component reactions involving a 1,3-dione (like cyclohexane-1,3-dione), an aldehyde, and an aromatic amine are commonly used to construct the core acridine (B1665455) skeleton. acs.org The resulting this compound can then be further functionalized, serving as a key intermediate in the synthesis of a wide array of more complex molecules. researchgate.net

Precursors for the Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

The this compound scaffold is not an end in itself but a crucial intermediate for the construction of larger, more complex polycyclic aromatic nitrogen heterocycles. pageplace.deicm.edu.pl Its structure is readily amenable to annulation and condensation reactions that expand the ring system. This strategic use allows chemists to access novel and often difficult-to-synthesize heterocyclic architectures. acs.orgsemanticscholar.org

Researchers have successfully used this compound and its derivatives as precursors in a variety of synthetic transformations to build fused tetracyclic and pentacyclic systems. For example, an attempted synthesis of dibenzo[b,j] acs.orgbeilstein-journals.orgphenanthroline derivatives from 2,3-dihydroacridin-4(1H)-ones unexpectedly yielded a novel class of quin[1,2-b]acridine derivatives. researchgate.net Other notable examples include the synthesis of pyrano[3,2-a]acridines and pyrazolo[4,3-a]acridines. researchgate.net Furthermore, the scaffold has been employed in the synthesis of pyrrolo[2,3,4-kl]acridinones and furo[3,2-a]acridine derivatives through multicomponent reaction strategies. researchgate.netbeilstein-journals.org

Starting ScaffoldReaction TypeResulting Polycyclic SystemReference(s)
This compound derivativeReaction with 2-aminocarboxylic acid derivativesQuin[1,2-b]acridine researchgate.net
7-Chloro-9-aryl-2,3-dihydroacridin-4(1H)-oneReaction with arylaldehydes and malononitrile (B47326)Pyrano[3,2-a]acridine researchgate.net
7-Chloro-9-aryl-2,3-dihydroacridin-4(1H)-oneClaisen condensation followed by hydrazine (B178648) treatmentPyrazolo[4,3-a]acridine researchgate.net
This compound derivativeThree-component reaction with isatin (B1672199) and an aminePyrrolo[2,3,4-kl]acridinone beilstein-journals.org
This compound derivativeThree-component reaction with benzaldehyde (B42025) and an aminobenzofuranFuro[3,2-a]acridine researchgate.net
9-Methyl-3,4-dihydroacridin-1(2H)-oneMulti-step conversionPyridoacrid-4-one acs.org

Development of Functional Coordination Compounds and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). wikipedia.orgberkeley.edunih.gov The properties of a MOF—such as pore size, stability, and functionality—are determined by the geometry of the metal cluster and the structure of the organic linker. berkeley.edunih.gov While the direct use of this compound as a linker is not widely reported, its derivatives serve as excellent precursors for synthesizing the functionalized ligands necessary for creating coordination compounds and MOFs. researchgate.netmdpi.com

The synthesis of these materials relies on the principles of coordination chemistry, where organic molecules with specific binding sites (like carboxylates or nitrogen heterocycles) chelate to metal ions to form extended one-, two-, or three-dimensional networks. wikipedia.orgmdpi.com A key strategy involves modifying the this compound scaffold to introduce these necessary coordinating groups. A prime example is the conversion of 2,3-dihydroacridin-4(1H)-ones into novel 1,10-phenanthroline (B135089) derivatives. researchgate.net The 1,10-phenanthroline unit is a classic bidentate chelating ligand widely used in coordination chemistry. The resulting phenanthroline derivatives, built upon the acridine framework, can then coordinate with metal ions like Zn²⁺ and Cd²⁺, demonstrating the viability of this approach to generate new functional coordination complexes. researchgate.net This synthetic pathway highlights the role of the dihydroacridinone core as a foundational structure for producing bespoke ligands tailored for applications in coordination chemistry and potentially in the design of novel MOFs. uni-augsburg.de

Design of Chemo-sensing Probes (e.g., for Metal Ion Detection)

The unique photophysical properties of acridine-based systems make them attractive candidates for the development of optical chemosensors. beilstein-journals.orgacademie-sciences.frmdpi.com These sensors are designed to detect specific analytes, such as toxic heavy metal ions, through a measurable change in their optical properties, like color or fluorescence intensity. mdpi.comchemisgroup.usrsc.org Derivatives of this compound have been successfully used to create highly selective and sensitive chemosensors for metal ions. researchgate.net

The general design of such a sensor involves coupling the fluorophore (the acridine-based unit) to a receptor site that selectively binds the target analyte. mdpi.comchemisgroup.us Upon binding, the electronic properties of the fluorophore are altered, leading to a "turn-on" or "turn-off" fluorescence response. nih.gov

A notable application is the synthesis of novel 1,10-phenanthroline derivatives from 2,3-dihydroacridin-4(1H)-ones. researchgate.net These compounds were developed as fluorescent probes for the detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions. The detection mechanism is based on a metal-chelate enhanced fluorescence (CHEF) effect, where the binding of the metal ion to the phenanthroline unit increases the fluorescence emission intensity. researchgate.net These probes demonstrated high sensitivity and were effective in detecting very low concentrations of Zn²⁺ and Cd²⁺ in water samples. researchgate.net

Sensor PrecursorTarget Analyte(s)Sensing MechanismKey FindingsReference(s)
This compoundZn²⁺, Cd²⁺Chelation-Enhanced Fluorescence (CHEF)The resulting 1,10-phenanthroline derivatives showed a direct relationship between emission intensity and metal ion concentration, enabling detection of low concentrations in water. researchgate.net

Investigation of Interactions with Biomolecular Structures (e.g., DNA/RNA intercalation mechanisms)

The planar aromatic structure of the acridine ring system is well-known for its ability to intercalate between the base pairs of DNA. mdpi.comnih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which has made acridine derivatives a cornerstone of anticancer drug research for decades. mdpi.comnih.gov Derivatives originating from the this compound scaffold are actively investigated for their interactions with various DNA and RNA structures. researchgate.netresearchgate.net

The primary mode of interaction for many acridine derivatives is DNA intercalation, where the flat polycyclic ring system inserts itself into the space between adjacent base pairs of the DNA double helix. mdpi.comnih.gov This binding is often stabilized by peripheral side chains that can interact with the grooves of the DNA. nih.gov Research on acridine-4-carboxamide derivatives, for example, has detailed their high binding affinity for duplex DNA, which leads to significant thermal stabilization of the duplex. nih.gov

Beyond simple duplex DNA, research has expanded to more complex nucleic acid structures, such as G-quadruplexes (G4). nih.govacs.org These are four-stranded DNA structures found in telomeres and gene promoter regions, and they are considered important targets in cancer therapy. nih.gov Acridone (B373769) derivatives have been designed to selectively bind and stabilize these G4 structures, showing preferential binding to G-quadruplexes over double-stranded DNA. nih.gov For example, theoretical and experimental studies on compounds like 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one have explored their cytotoxic activity against cancer cell lines, with molecular docking studies suggesting interactions with biological targets like protein kinases. researchgate.netresearchgate.netgoogle.co.uk

Derivative ClassBiomolecular TargetType of InteractionSignificanceReference(s)
Acridine-4-carboxamidesDuplex DNAIntercalationIncreases thermal stability of short DNA duplexes. nih.gov
Quino[4,3,2-kl]acridinium saltsTelomeric G-quadruplex DNAG-quadruplex binding/stabilizationPotential as telomere-targeted anticancer agents. acs.org
Acridone derivatives (AcridPyMe)G-quadruplex DNA (e.g., MYC, KRAS)Selective G-quadruplex stabilizationPotential therapeutic agent against pancreatic cancer cells by targeting oncogene-related DNA structures. nih.gov
7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-oneCancer cells (MCF-7, A549)Cytotoxicity, potential kinase inhibitionDemonstrates bioactivity, with computational models suggesting interactions with protein active sites. researchgate.netgoogle.co.uk

Future Research Directions and Emerging Perspectives in 2,3 Dihydroacridin 4 1h One Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of acridinone (B8587238) frameworks often relies on methods that can be energy-intensive or require harsh reagents. nih.gov A significant future direction lies in the development of novel and sustainable synthetic routes that align with the principles of green chemistry. rsc.orgcolab.ws

Research efforts could focus on:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that construct the 2,3-Dihydroacridin-4(1H)-one core from simple, readily available starting materials. MCRs are inherently atom-economical and can reduce waste by minimizing intermediate isolation steps. researchgate.netrsc.org The synthesis of pyrano[3,2-a]acridines from a this compound derivative is an example of a successful multicomponent approach. tandfonline.com

Eco-Friendly Catalysts: Investigating the use of biodegradable and non-toxic catalysts, such as natural acids (e.g., citric acid from lemon juice) or reusable solid catalysts. rsc.org Studies on related heterocycles have shown the viability of using ionic liquids or nanocatalysts to promote cyclocondensation reactions under mild conditions. rsc.orgresearchgate.net

Alternative Energy Sources: Utilizing alternative energy sources like microwave irradiation or concentrated solar radiation to drive the synthesis. nih.govrsc.org These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Metal-Free Synthesis: Developing metal-free synthetic strategies to avoid potential contamination of the final products with residual metals. A recently reported metal-free C(sp³)-H sulfonylation of 1,2,3,4-tetrahydroacridines and subsequent oxidative desulfonylation to yield 2,3-dihydroacridin-4(1H)-ones is a step in this direction. researchgate.net

A comparative table of potential sustainable synthetic methods is presented below.

MethodCatalyst/ConditionsAdvantagesRelevant Findings on Related Structures
Multicomponent ReactionPiperidine/Ethanol (B145695)High efficiency, atom economy, reduced waste.Used for synthesis of pyrano[3,2-a]acridines. tandfonline.com
Green CatalysisLemon Juice / Solar RadiationRenewable, biodegradable, non-toxic.Achieved 97% yield for dihydroquinazolinones. rsc.org
Ionic Liquids[bmim]BF4Recyclable solvent, potential for catalyst-free reaction.High yields for dihydroquinazolinones. rsc.org
Metal-Free OxidationTBAI/TBHPAvoids heavy metal contamination.Effective for oxidative desulfonylation to acridinones. researchgate.net

Development of Advanced Spectroscopic and Analytical Techniques

The characterization of this compound and its derivatives has been robustly established using standard spectroscopic techniques including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, often corroborated by single-crystal X-ray diffraction. researchgate.netacs.org However, future research will benefit from the application of more advanced and sensitive techniques to gain deeper insights into the molecule's structure and properties. datanose.nl

Emerging areas include:

Advanced Mass Spectrometry: Employing techniques like high-resolution mass spectrometry (HRMS) for unambiguous molecular formula determination and tandem mass spectrometry (MS/MS) to study fragmentation patterns, which can aid in the structural elucidation of complex derivatives.

Solid-State NMR (ssNMR): Utilizing ssNMR to study the structure and dynamics of this compound derivatives in the solid state, providing information that is complementary to X-ray diffraction, especially for non-crystalline materials.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can be invaluable for determining absolute configuration and studying conformational preferences in solution.

Hyphenated Analytical Techniques: Developing and validating highly sensitive analytical methods, such as GC-MS or HPLC-MS, for the trace-level detection and quantification of these compounds in complex matrices. env.go.jpcdc.gov This is crucial for monitoring their fate in potential environmental or biological applications. The integration of chemometric data analysis can further enhance the discriminatory power of these techniques. mdpi.com

In-depth Computational Studies of Reaction Mechanisms and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental findings. researchgate.net DFT calculations have been successfully used to optimize the geometry, predict vibrational frequencies, and analyze the frontier molecular orbitals (HOMO-LUMO) of this compound derivatives, with results showing good agreement with experimental data. researchgate.netacs.orgresearchgate.net

Future computational work should aim for a more profound understanding of:

Reaction Mechanisms: Employing DFT to map the potential energy surfaces of synthetic reactions. This can elucidate detailed reaction pathways, identify transition states, and calculate activation energies, thereby explaining observed product distributions and guiding the optimization of reaction conditions. researchgate.net

Intermolecular Interactions: Using computational tools to study non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and self-assembly of these molecules. Hirshfeld surface analysis has already been applied to related systems to investigate these interactions. acs.orgnih.gov

Excited-State Properties: Applying Time-Dependent DFT (TD-DFT) to study the electronic transitions and excited-state properties of this compound derivatives. This is essential for understanding their photophysical behavior (absorption and fluorescence) and for designing new molecules for applications in materials science and sensing.

Molecular Docking and Dynamics: For derivatives with potential biological relevance, molecular docking and molecular dynamics (MD) simulations can predict and analyze binding interactions with biological targets, such as proteins or DNA, providing insights into their mechanism of action. nih.gov

Below is a table summarizing common computational methods and their applications in this context.

Computational MethodBasis Set/FunctionalApplication
Density Functional Theory (DFT)B3LYP/6-311G(d,p)Geometry optimization, vibrational frequencies, HOMO-LUMO analysis. researchgate.netacs.org
Time-Dependent DFT (TD-DFT)VariousPrediction of UV-Vis absorption and emission spectra, excited-state analysis.
Quantum Theory of Atoms in Molecules (QTAIM)VariousAnalysis of non-covalent interactions and bond characterization.
Molecular Dynamics (MD)Various Force FieldsSimulation of molecular behavior over time, study of conformational changes and interactions with solvent or biomolecules. nih.gov

Diversification of Chemical Reactivity and Derivatization Strategies

This compound is a versatile chemical synthon, serving as a precursor for a variety of fused heterocyclic systems. researchgate.nettandfonline.com A major thrust of future research will be the systematic exploration of its reactivity to generate a diverse library of new derivatives with tailored properties.

Key areas for exploration include:

Site-Selective Functionalization: Developing methodologies for the selective functionalization of the acridinone core at various positions (e.g., the aromatic ring, the nitrogen atom, or the aliphatic ring) to introduce a wide range of substituents.

Modern Coupling Reactions: Applying modern synthetic methodologies like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or other functional groups, thereby extending the π-conjugated system.

"Click" Chemistry: Utilizing robust and high-yielding "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the acridinone scaffold to other molecules, including polymers or biomolecules. ias.ac.in

Derivatization for Analysis: Creating specific derivatives to enhance detectability in analytical methods. psu.edumdpi.comnih.gov For example, introducing fluorescent tags or groups that are highly responsive in mass spectrometry. The reaction of this compound derivatives with reagents like malononitrile (B47326) or hydrazine (B178648) hydrate (B1144303) to form new heterocyclic systems demonstrates the potential for creating diverse structures from this core. tandfonline.comresearchgate.net

Expanding Applications in Materials Science and Chemical Sensing

The inherent photophysical properties and planar structure of the acridine (B1665455) core suggest significant potential for this compound derivatives in advanced applications beyond their role as synthetic intermediates. nih.gov

Future research should focus on developing:

Fluorescent Probes and Sensors: Designing and synthesizing derivatives that exhibit changes in their fluorescence properties (e.g., intensity, wavelength, or lifetime) upon binding to specific analytes such as metal ions, anions, or biologically important molecules. Acridine-based derivatives have already shown promise as chemosensors for metal ions like Zn²⁺ and Cd²⁺. nih.gov

Organic Light-Emitting Diodes (OLEDs): Exploring the electroluminescent properties of novel this compound derivatives. By tuning the molecular structure, it may be possible to develop new emitters or host materials for OLEDs with high efficiency and color purity.

Organic Semiconductors: Investigating the charge transport properties of these compounds. The ability to form ordered structures through π-π stacking could make certain derivatives suitable for use as semiconductors in organic field-effect transistors (OFETs).

Catalysis: The synthesis of metal complexes, such as the nickel(II) bromide complexes derived from 2-t-butyl-2,3-dihydroacridin-4-one, opens the door to exploring their catalytic activity in various organic transformations. mdpi.com

Q & A

Q. What are the established synthetic routes for 2,3-Dihydroacridin-4(1H)-one, and how is the Friedländer reaction optimized for its preparation?

The Friedländer reaction is a key method for synthesizing this compound derivatives. For example, 9-phenyl-2,3-dihydroacridin-4(1H)-one was synthesized in 92% yield by reacting 2-aminobenzophenone with 1,2-cyclohexanedione using SiO₂/H₂SO₄ as a catalyst in methanol. Optimization studies revealed that 0.1 mmol of SiO₂/H₂SO₄ under reflux conditions provided the highest yield. Solvent selection (e.g., methanol) and catalyst loading are critical variables for reproducibility .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydrogenation of the acridine ring and substitution patterns.
  • FT-IR : For identifying carbonyl (C=O) stretches near 1650–1700 cm⁻¹.
  • Mass Spectrometry (ESI-MS or HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal structures, particularly in polymorph studies .

Q. How does this compound serve as a building block in heterocyclic chemistry?

The compound’s fused bicyclic structure and keto group enable diverse functionalization. It is used to synthesize polycyclic quinolines, acridine-based ligands, and pharmacophores. For example, its reaction with 1,2-diketones or aldehydes can yield extended π-conjugated systems for materials science applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and selectivity in Friedländer syntheses of this compound derivatives?

Systematic optimization involves:

  • Catalyst screening : Acidic catalysts (e.g., SiO₂/H₂SO₄) outperform Brønsted acids in reducing side reactions.
  • Solvent polarity : Polar protic solvents (e.g., methanol) enhance cyclization efficiency.
  • Temperature control : Reflux conditions (60–80°C) balance reaction rate and decomposition. A representative study achieved a 92% yield using these parameters (Table 1 in ).

Q. What mechanistic insights explain the role of SiO₂/H₂SO₄ in the Friedländer synthesis of this compound?

SiO₂ acts as a solid acid support, stabilizing intermediates via hydrogen bonding, while H₂SO₄ protonates the carbonyl group of 1,2-cyclohexanedione, facilitating nucleophilic attack by the amine. This dual role accelerates cyclocondensation and minimizes byproducts like Schiff bases .

Q. How can the biological activity of this compound derivatives be evaluated, particularly for anticancer potential?

Methodologies include:

  • In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme inhibition studies : Testing against targets like DNA topoisomerases (e.g., IC₅₀ determination via gel electrophoresis).
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Q. What computational approaches are used to predict the reactivity and pharmacokinetics of this compound analogs?

  • DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular docking : For binding affinity predictions with targets like topoisomerase I/II.
  • ADMET profiling : Tools like SwissADME predict absorption, metabolism, and toxicity .

Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of this compound derivatives?

  • Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation by increasing planarity.
  • Hydrophobic substituents (e.g., phenyl rings) improve membrane permeability. Comparative studies of analogs like MHY2251 (a SIRT1 inhibitor) highlight the importance of the dihydroquinazolinone core in target engagement .

Q. How should researchers address contradictions in reported synthetic yields or biological data for this compound derivatives?

  • Replicate conditions : Ensure catalyst purity, solvent dryness, and reaction atmosphere (e.g., inert gas).
  • Validate assays : Use standardized protocols (e.g., NCI-60 panel for cytotoxicity).
  • Statistical analysis : Apply ANOVA or t-tests to compare datasets across studies .

Q. What green chemistry strategies can be applied to synthesize this compound derivatives?

  • Catalyst reuse : SiO₂/H₂SO₄ can be recovered and reused without significant activity loss.
  • Solvent selection : Replace methanol with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.